Home > Products > Screening Compounds P126549 > N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1258651-37-4

N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-1820985
CAS Number: 1258651-37-4
Molecular Formula: C8H11BrN6
Molecular Weight: 271.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Bromo-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Compound Description: This compound serves as a starting material in the synthesis of 3-bromopyrazolo[3,4-d]pyrimidine 2′-deoxy-2′-fluoro-β-D-arabinonucleosides, which are modified DNA constituents. []

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. It also has a bromine substituent at the 3-position and an amino group at the 6-position, similar to the target compound. The key difference is the isopropoxy group at the 4-position in this compound, compared to the methylaminoethylamino group in N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

6-Amino-3-bromo-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one

Compound Description: This compound, also known as a 2′-deoxyguanosine derivative, is a modified DNA constituent with a rigid sugar N-conformation. []

3-Bromo-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamine

Compound Description: This compound is a purine-2,6-diamine analogue and a modified DNA constituent with a rigid sugar N-conformation. []

Relevance: This compound is structurally similar to N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, sharing the core 3-bromo-1H-pyrazolo[3,4-d]pyrimidine structure with an amino group at both the 4- and 6-position. Similar to the previous compound, it has a 2-deoxy-2-fluoro-β-D-arabinofuranosyl moiety attached to the N1 position.

N4-Substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

Compound Description: These are a series of compounds containing a pyrazolo[3,4-d]pyrimidine core with diamine substituents at the 4- and 6-positions, investigated for their hydrogen bonding properties. []

Relevance: This class of compounds is closely related to N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, sharing the core pyrazolo[3,4-d]pyrimidine structure and the 4,6-diamine substitution pattern. The key difference is the presence of the 3-bromo and 1-methyl substituents in N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and the various N4-substitutions in the related compounds.

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Compound Description: This compound serves as a key intermediate in the synthesis of N-alkylated pyrazolo[3,4‐d]pyrimidine derivatives that exhibit acetylcholinesterase and carbonic anhydrase inhibition properties. []

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidin-4-amine structure with N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The main difference lies in the halogen substituent at the 3-position (iodine vs. bromine) and the lack of the 1-methyl and N-(2-aminoethyl) groups in 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

N-(3-((4-Amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

Compound Description: This compound is a potent multikinase inhibitor that shows strong activity against triple-negative breast cancer both in vitro and in vivo. It has good pharmacokinetic properties and low toxicity. []

Relevance: This compound is part of a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, showcasing the structural similarity to N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine through the shared pyrazolo[3,4-d]pyrimidin-4-amine core. While 13an does not have a bromine substituent at the 3-position, it possesses a phenylethynyl group at the same position and a trans-4-hydroxycyclohexyl group at the N1 position, unlike the 1-methyl and N-(2-aminoethyl) groups in the target compound.

Overview

N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound features a unique structure that includes a bromine atom and an aminoethyl side chain. Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities, making them significant in pharmaceutical research and development.

Source

The compound can be synthesized through various chemical methods, which have been documented in scientific literature and patent filings. Notably, the synthesis methods often involve the reaction of pyrazole derivatives with various reagents to introduce the desired functional groups.

Classification

N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is classified as a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines have been studied for their potential as inhibitors in various biochemical pathways, including those involved in cancer and other diseases.

Synthesis Analysis

Methods

The synthesis of N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several steps:

  1. Formation of the Pyrazole Ring: Starting materials such as 1-alkyl-5-amino-1H-pyrazole-4-carbonitrile are reacted with formamide under controlled heating conditions (e.g., 150°C) to form the pyrazolo[3,4-d]pyrimidine core.
  2. Bromination: The introduction of the bromine atom is achieved through electrophilic substitution reactions using brominating agents.
  3. Amine Functionalization: The aminoethyl group is added via nucleophilic substitution reactions, often involving amines and alkyl halides.

Technical Details

The synthesis can yield high purity products (up to 95% yield) as verified by techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the NMR data provides insights into the structural integrity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine includes:

  • A pyrazolo[3,4-d]pyrimidine core
  • A methyl group at position 1
  • A bromine atom at position 3
  • An aminoethyl side chain at position 4

Data

Key spectral data for characterization includes:

  • Proton NMR: Chemical shifts indicative of hydrogen environments in the molecule.
  • Carbon NMR: Provides information about carbon connectivity.
  • Mass Spectrometry: Confirms molecular weight and structure through fragmentation patterns.
Chemical Reactions Analysis

Reactions

N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
  2. Coupling Reactions: Can be used in cross-coupling reactions to form more complex structures.
  3. Deprotection Reactions: If protecting groups are used during synthesis, they can be removed under acidic or basic conditions.

Technical Details

These reactions are typically performed under controlled conditions to ensure high yields and selectivity. Reaction conditions such as solvent choice, temperature, and time play crucial roles in the outcome.

Mechanism of Action

Process

The mechanism of action for N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific biological targets:

  1. Inhibition of Enzymes: The compound may inhibit enzymes involved in cell signaling pathways.
  2. Modulation of Protein Interactions: It may alter protein-protein interactions critical for cellular functions.

Data

Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can exhibit potent activity against various targets, including kinases involved in cancer progression.

Physical and Chemical Properties Analysis

Physical Properties

N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically appears as an orange solid with specific melting points that can vary based on purity.

Chemical Properties

Key chemical properties include:

  • Solubility in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability under standard laboratory conditions but may be sensitive to strong acids or bases.

Relevant data from studies indicate that these compounds exhibit favorable physicochemical properties conducive to drug development.

Applications

Scientific Uses

N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in:

  1. Drug Development: As a lead compound for developing new therapeutics targeting specific diseases like cancer.
  2. Biochemical Research: As a tool compound to study enzyme inhibition and cellular signaling pathways.
  3. Pharmaceutical Formulations: Its unique structure may be beneficial in creating formulations with improved bioavailability and efficacy.
Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structural motif in medicinal chemistry, particularly in oncology drug discovery. This fused bicyclic heterocycle serves as a bioisostere of the adenine ring found in adenosine triphosphate (ATP), enabling it to effectively mimic natural nucleotide binding interactions within the catalytic cleft of kinases [1] [5]. This inherent molecular mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive ATP inhibitors, disrupting aberrant signaling pathways that drive cancer progression. The scaffold’s versatility permits strategic substitutions at multiple positions (N1, C3, C4, and C6), facilitating fine-tuning of target affinity, selectivity, and pharmacokinetic properties [1] [3]. Consequently, this core structure features prominently in several clinically validated kinase inhibitors, including ibrutinib (a Bruton's tyrosine kinase inhibitor), underscoring its translational significance in oncology [5]. Beyond kinase inhibition, derivatives demonstrate diverse pharmacological activities, positioning pyrazolo[3,4-d]pyrimidine as a cornerstone for rational drug design against challenging therapeutic targets.

Structural and Functional Significance of Pyrazolo[3,4-d]pyrimidine Derivatives

The structural significance of the pyrazolo[3,4-d]pyrimidine nucleus lies in its ability to form critical hydrogen-bonding interactions with kinase hinge regions, akin to the native adenine-ATP interactions. The nitrogen atoms at positions 1, 3, and 4 within the ring system act as hydrogen bond acceptors and donors, enabling key contacts with conserved amino acid residues (e.g., Met793 and Thr854 in EGFR) [1] [4]. This binding mode is crucial for high-affinity kinase inhibition. Functionally, strategic substitution modulates key parameters:

  • N1-Substitution: Introduction of alkyl or aryl groups at N1 (e.g., methyl in the title compound) influences kinase selectivity, solubility, and metabolic stability. The methyl group provides steric control and modestly enhances lipophilicity [8].
  • C3-Halogenation: Bromination at C3, as seen in the compound N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, serves dual purposes. Sterically, the bromine atom occupies a hydrophobic pocket adjacent to the ATP-binding site. Electronically, it withdraws electron density from the ring system, potentially enhancing hydrogen-bonding capability and influencing the pKa of adjacent substituents [3] [8]. This modification is frequently employed to boost potency and overcome resistance mutations [3].
  • C4-Substitution: The 4-amine position is a critical vector for potency and cellular activity. Substitution with flexible chains terminating in basic amines, such as the 2-aminoethyl group in the title compound, enhances solubility (via protonation) and provides a handle for forming salt bridges or additional hydrogen bonds with acidic or polar residues in the kinase’s ribose or solvent-accessible regions [3] [4]. This moiety is a common feature in potent EGFR inhibitors targeting both wild-type and mutant forms [4].

Table 1: Impact of Key Substituents in Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Substitution PositionCommon GroupsPrimary Functional ImpactBiological Consequence
N1Methyl, Phenyl, CycloalkylModulates selectivity, lipophilicity, metabolic stabilityInfluences kinase target profile, cellular permeability
C3H, Br, Cl, CN, AlkylSteric occupancy, electronic effects on ring systemEnhances potency, addresses gatekeeper mutations
C4Aniline, Alkylamines (e.g., 2-Aminoethyl), HydrazidesH-bonding, solubility enhancement, targeting solvent regionImproves cellular activity, pharmacokinetics, target affinity

Nomenclature and Classification of N-(2-Aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The systematic chemical name N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine precisely defines the structure and connectivity of this brominated pyrazolo[3,4-d]pyrimidine derivative. Breaking down the nomenclature:

  • Core: The parent heterocycle is 1H-pyrazolo[3,4-d]pyrimidine, indicating a fused bicyclic system where a pyrazole ring (positions 1-3a) is fused with a pyrimidine ring (positions 4-6a) at the pyrazole’s 3,4-bond and the pyrimidine’s 4,5-bond.
  • N1-Substitution: 1-methyl specifies a methyl group attached to the pyrazole nitrogen (N1).
  • C3-Substitution: 3-bromo indicates a bromine atom attached to carbon 3 (within the pyrazole ring).
  • C4-Substitution: 4-amine denotes an amino group (-NH₂) attached to carbon 4 (within the pyrimidine ring). However, the prefix N-(2-aminoethyl)- modifies this, specifying that the amino group at C4 is substituted, forming a secondary amine linkage (NH) connected to a 2-aminoethyl chain (-CH₂-CH₂-NH₂).

This compound is classified as a C4-alkylamino-substituted pyrazolo[3,4-d]pyrimidine bearing a bromine atom at C3 and a methyl group at N1. Its structural features align it with synthetic intermediates and pharmacologically active compounds targeting kinases like EGFR. Key identifiers are:

  • CAS Registry Number: 1258651-37-4 [2]
  • Molecular Formula: C₈H₁₁BrN₆ [2]
  • Molecular Weight: 271.12 g/mol [2]
  • Canonical SMILES: CN1N=C(Br)C2=C(NCCN)N=CN=C12 [2]
  • IUPAC Name: N-(2-Aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Table 2: Molecular Identity of N-(2-Aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

PropertyValueSource/Reference
CAS Registry Number1258651-37-4ChemScene [2]
Molecular FormulaC₈H₁₁BrN₆ChemScene [2]
Molecular Weight271.12 g/molChemScene [2]
IUPAC NameN-(2-Aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineSystematic Nomenclature
SMILESCN1N=C(Br)C2=C(NCCN)N=CN=C12ChemScene [2]
Key Structural FeaturesN1-Methyl, C3-Bromo, C4-(2-Aminoethylamino)Based on Nomenclature

Historical Context of Brominated Pyrazolo[3,4-d]pyrimidines in Drug Discovery

The strategic incorporation of bromine at the C3 position of pyrazolo[3,4-d]pyrimidine scaffolds has a well-established history in anticancer drug discovery, primarily driven by the need to enhance potency and combat resistance. Early research focused on brominated precursors like 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-86-1) and its N1-methyl analogue 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-87-2) [6] [8]. These compounds serve as versatile synthetic intermediates due to the reactivity of the C-Br bond, enabling facile derivatization via nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

The bromine atom's role evolved beyond mere synthetic utility. Studies demonstrated that C3-bromination significantly enhances the inhibitory potency of pyrazolo[3,4-d]pyrimidine derivatives against oncogenic kinases, particularly EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) [1] [3]. This enhancement is attributed to the bromine atom’s optimal size for occupying a specific hydrophobic pocket near the ATP-binding site and its electron-withdrawing effect, which subtly modulates the electron density of the core heterocycle, potentially strengthening key hinge-binding interactions [3] [8].

Crucially, brominated derivatives like the title compound gained prominence in addressing the challenge of drug resistance. Mutations in kinase domains, notably the EGFRT790M gatekeeper mutation, confer resistance to early-generation tyrosine kinase inhibitors (TKIs). Research identified that C3-brominated pyrazolo[3,4-d]pyrimidines, often combined with specific C4-amine substitutions (such as the flexible 2-aminoethyl group), could effectively inhibit both wild-type EGFR (EGFRWT) and resistant mutants like EGFRT790M [3] [4]. For instance, compound 12b from recent studies (structurally related to the title compound, featuring a bromine at C3 and a specific aniline-derived side chain at C4) demonstrated exceptional dual inhibitory activity (IC50 = 0.016 µM for EGFRWT and 0.236 µM for EGFRT790M) and potent anti-proliferative effects in cancer cell lines [3] [4]. This historical trajectory underscores the critical role of C3-brominated pyrazolo[3,4-d]pyrimidines, including intermediates like N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, as valuable tools and leads for developing targeted anticancer therapies overcoming resistance mechanisms.

Table 3: Evolution of Brominated Pyrazolo[3,4-d]pyrimidines in Kinase Inhibitor Development

Compound Type/ExampleKey FeaturesSignificance in Drug Discovery
Early Intermediates (e.g., 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 83255-86-1)Unsubstituted N1, Bromine at C3, NH2 at C4Versatile synthetic building blocks enabling diverse C4 and N1 derivatization via SNAr and cross-coupling
N1-Alkylated Analogues (e.g., 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 83255-87-2)Methyl at N1, Bromine at C3, NH2 at C4Improved metabolic stability and selectivity profiles; further precursors for targeted inhibitors
C4-Modified Derivatives (e.g., N-(2-Aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 1258651-37-4)Methyl (N1), Bromo (C3), Flexible aminoethyl chain (C4)Designed for enhanced solubility and binding to ribose/solvent region; key intermediates for potent TKIs
Advanced Leads (e.g., Compound 12b [3] [4])Methyl (N1), Bromo (C3), Optimized aromatic/cyclic amine (C4)Demonstrated potent dual inhibition of EGFRWT and EGFRT790M, overcoming TKI resistance; induces apoptosis

Properties

CAS Number

1258651-37-4

Product Name

N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

N'-(3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine

Molecular Formula

C8H11BrN6

Molecular Weight

271.12 g/mol

InChI

InChI=1S/C8H11BrN6/c1-15-8-5(6(9)14-15)7(11-3-2-10)12-4-13-8/h4H,2-3,10H2,1H3,(H,11,12,13)

InChI Key

GTLPCRGOMMWTKG-UHFFFAOYSA-N

SMILES

CN1C2=NC=NC(=C2C(=N1)Br)NCCN

Canonical SMILES

CN1C2=NC=NC(=C2C(=N1)Br)NCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.